![molecular formula C22H16N2O4S B2587095 Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate CAS No. 684232-02-8](/img/structure/B2587095.png)

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

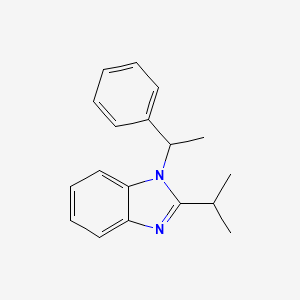

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Benzothiazole derivatives have been found in many potent biologically active compounds .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

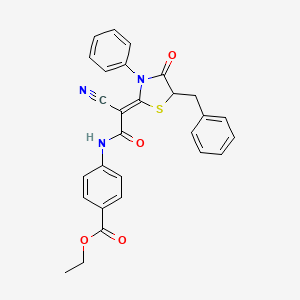

1. Synthesis and Drug Discovery

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate and its derivatives, such as hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, are utilized as building blocks in drug discovery. These compounds offer the possibility to thoroughly explore the chemical space around the molecule when used as ligands for targeted drug development (Durcik et al., 2020).

2. Crystal Engineering

Studies have shown the use of methyl 2-(carbazol-9-yl)benzoate, a related compound, in crystal engineering. Its unique crystalline properties, such as transformation under high pressure, demonstrate its potential in the field of material science and crystallography (Johnstone et al., 2010).

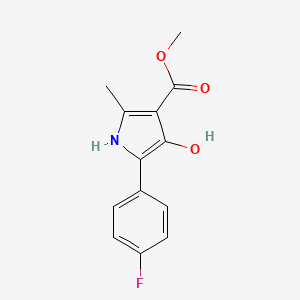

3. Chemosensors Development

Compounds like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate are used in developing chemosensors, particularly for fluoride sensing. Their unique structural properties, such as the presence of phenolic hydroxyl and 1,3,4-oxadiazole groups, contribute to their efficacy as anion sensors (Ma et al., 2013).

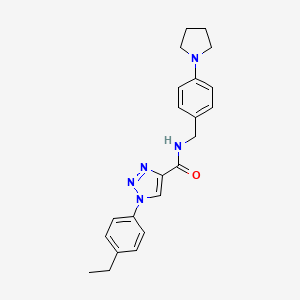

4. Liquid Crystals and Mesophase Behaviour

These compounds are also significant in the study of liquid crystals and mesophase behavior. Research on aryl 4-alkoxyphenylazo benzoates, including derivatives with lateral methyl substitution, helps understand the mesophase behavior, crucial in liquid crystal technology (Naoum et al., 2015).

5. Aromatic Acid Degradation in Bacteria

Research involving benzoate derivatives, such as 4-hydroxybenzoate, has revealed insights into the metabolic pathways of bacteria like Pseudomonas putida. These studies contribute to understanding how bacteria degrade aromatic acids, which is essential in bioremediation and bacterial metabolic studies (Cowles et al., 2000).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMZXSMLWAGODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)

![Isopropyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2587030.png)

![[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2587032.png)

![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)